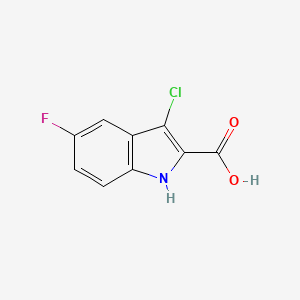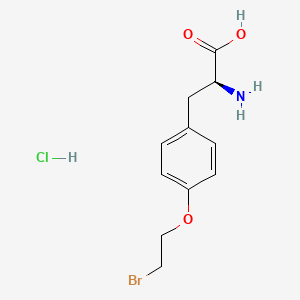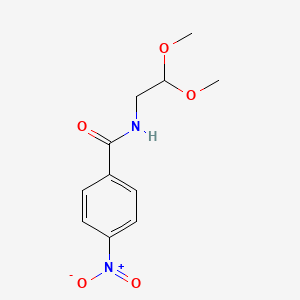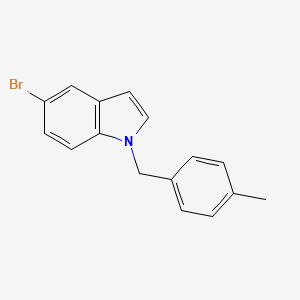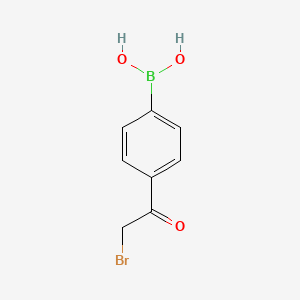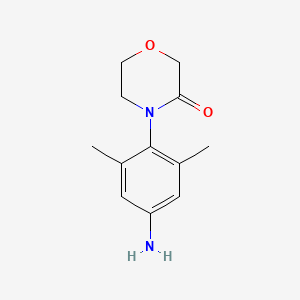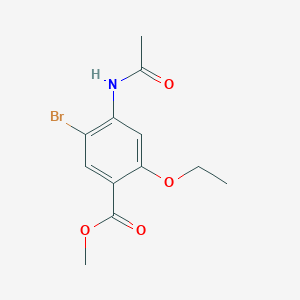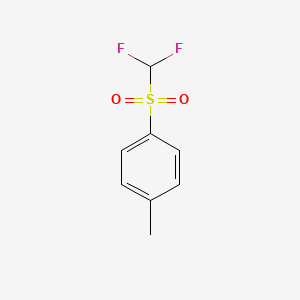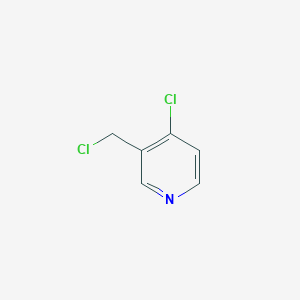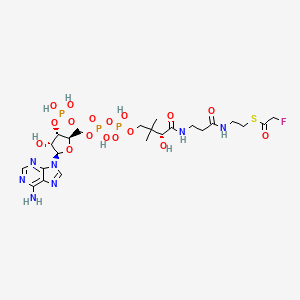
Fluoroacetyl-coa
Vue d'ensemble
Description
Fluoroacetyl-CoA is an acyl-CoA derivative formed by the condensation of the thiol group of coenzyme A with the carboxylic acid group of fluoroacetic acid . This compound is notable for its role in various biochemical processes and its unique properties due to the presence of a fluorine atom. Fluorinated compounds, including this compound, are of significant interest in the fields of molecular imaging, pharmaceuticals, and materials science due to their enhanced stability, bioavailability, and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluoroacetyl-CoA typically involves enzymatic methods. One of the most effective methods is the direct formation of the carbon-fluorine bond by fluorinase enzymes . This enzymatic process is highly selective and efficient, making it a preferred method for synthesizing fluorinated compounds under mild conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms. These microorganisms are designed to express fluorinase enzymes, which catalyze the formation of this compound from fluoroacetic acid and coenzyme A . This method is advantageous due to its scalability and the ability to produce the compound in a controlled environment.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroacetyl-CoA undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different acyl-CoA derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Major Products:
Fluoroacetic Acid: Formed through the hydrolysis of this compound.
Various Acyl-CoA Derivatives: Formed through substitution reactions with different nucleophiles.
Applications De Recherche Scientifique
Fluoroacetyl-CoA has a wide range of applications in scientific research:
Mécanisme D'action
Fluoroacetyl-CoA exerts its effects primarily through its interactions with enzymes in metabolic pathways. One key enzyme is this compound thioesterase, which selectively hydrolyzes this compound to fluoroacetic acid and coenzyme A . This selectivity is driven by the interaction of the fluorine atom with specific residues in the enzyme’s active site, resulting in a high binding affinity and catalytic efficiency .
Comparaison Avec Des Composés Similaires
Fluoroacetyl-CoA is unique among acyl-CoA derivatives due to the presence of the fluorine atom, which imparts distinct properties such as increased stability and bioavailability . Similar compounds include:
Acetyl-CoA: Lacks the fluorine atom and has different reactivity and stability profiles.
Chloroacetyl-CoA: Contains a chlorine atom instead of fluorine, resulting in different chemical and biological properties.
This compound stands out due to its high selectivity and efficiency in enzymatic reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37FN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORLDKQFQCTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37FN7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304093 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-13-2 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


